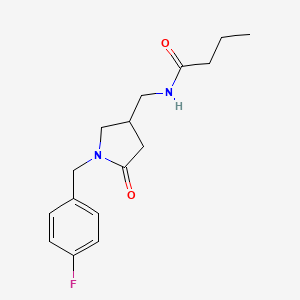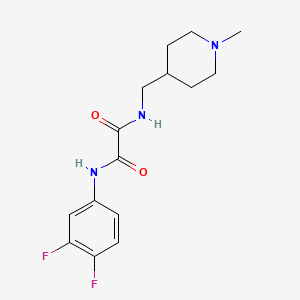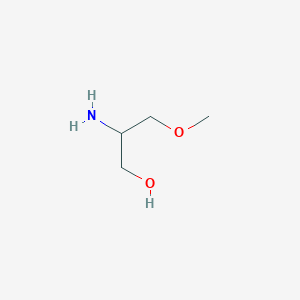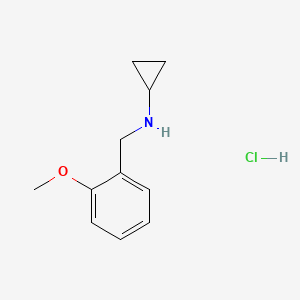![molecular formula C24H32N2O4 B2547376 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one CAS No. 799257-94-6](/img/structure/B2547376.png)
1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one involves multiple steps, starting with the protection of functional groups and subsequent reactions with piperazine derivatives. In one study, the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, was achieved by acetylating ferulic acid, followed by a reaction with piperazine to obtain a monosubstituted piperazine derivative, and finally deacetylation to yield the target product with a yield of over 56.9% .
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1HNMR), and mass spectrometry (MS) are commonly employed to verify the chemical structures of these compounds. For instance, the structure of the synthesized 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using these methods .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are often complex and require specific conditions and catalysts. For example, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved through a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of specific functional groups. The synthesized compounds often exhibit significant biological activities, such as antimicrobial properties, as seen in some of the novel piperazine derivatives . Additionally, the presence of the biphenyl moiety and aryl piperazine in certain derivatives has been associated with antipsychotic activity, which is evaluated through behavioral models and supported by computational studies, including docking studies with the human dopamine D2 receptor .
Case Studies and Biological Evaluation
Several of the synthesized compounds have been evaluated for their biological activities. For instance, certain novel piperazine derivatives showed excellent antibacterial and antifungal activities, surpassing standard drugs in some cases . Furthermore, derivatives with a biphenyl-aryl piperazine structure were pharmacologically evaluated for antipsychotic activity, with some compounds demonstrating a promising antipsychotic profile and lower potential for catalepsy induction .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Novel 1,2,4-triazole derivatives, including those with piperazine structures, have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds were evaluated against a variety of test microorganisms, highlighting their potential in addressing drug-resistant infections (Bektaş et al., 2007).
Enzyme Interaction and Metabolism Studies
- Investigations into the metabolic pathways of novel antidepressants have identified key enzymes involved in the oxidative metabolism of compounds structurally similar to the queried chemical. This research aids in understanding drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Anticancer Potential
- Piperazine-based compounds have been synthesized and evaluated for their anticancer activity. Certain derivatives demonstrated promising antiproliferative effects against breast cancer cells, suggesting their potential in cancer therapy (Yurttaş et al., 2014).
Pharmaceutical Development and Drug Design
- Research into the design and synthesis of compounds with a piperazine moiety has led to the discovery of potential antipsychotics. These studies involve pharmacological evaluations and computational analyses to predict drug efficacy and optimize molecular structures for therapeutic purposes (Bhosale et al., 2014).
Analytical and Spectroscopic Characterization
- NMR spectroscopy has been employed to study the structural characteristics of similar compounds, providing detailed insights into their molecular configurations. This analytical approach is crucial for the identification and development of novel therapeutic agents (Qin et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-5-7-21(13-18(17)2)26-11-9-25(10-12-26)15-22(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,22,28H,9-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAPZZNJUABBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)
![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)
